molecular formula C19H17N3O2S B11516826 ethyl (2E)-(2-phenylhydrazinylidene)(quinolin-8-ylsulfanyl)ethanoate

ethyl (2E)-(2-phenylhydrazinylidene)(quinolin-8-ylsulfanyl)ethanoate

Cat. No.: B11516826
M. Wt: 351.4 g/mol
InChI Key: PHUNLOXFFIZBNZ-RELWKKBWSA-N
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Description

Ethyl (2E)-(2-phenylhydrazinylidene)(quinolin-8-ylsulfanyl)ethanoate is a complex organic compound that features a quinoline moiety, a phenylhydrazine group, and an ethanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-(2-phenylhydrazinylidene)(quinolin-8-ylsulfanyl)ethanoate typically involves the reaction of quinoline derivatives with phenylhydrazine and ethyl chloroacetate. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, under reflux conditions . The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to improve yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-(2-phenylhydrazinylidene)(quinolin-8-ylsulfanyl)ethanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (2E)-(2-phenylhydrazinylidene)(quinolin-8-ylsulfanyl)ethanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (2E)-(2-phenylhydrazinylidene)(quinolin-8-ylsulfanyl)ethanoate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The phenylhydrazine group can form reactive intermediates that interact with cellular proteins, leading to apoptosis or other cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2E)-(2-phenylhydrazinylidene)(quinolin-8-ylsulfanyl)ethanoate is unique due to its combination of a quinoline moiety and a phenylhydrazine group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C19H17N3O2S

Molecular Weight

351.4 g/mol

IUPAC Name

ethyl (2E)-2-(phenylhydrazinylidene)-2-quinolin-8-ylsulfanylacetate

InChI

InChI=1S/C19H17N3O2S/c1-2-24-19(23)18(22-21-15-10-4-3-5-11-15)25-16-12-6-8-14-9-7-13-20-17(14)16/h3-13,21H,2H2,1H3/b22-18+

InChI Key

PHUNLOXFFIZBNZ-RELWKKBWSA-N

Isomeric SMILES

CCOC(=O)/C(=N\NC1=CC=CC=C1)/SC2=CC=CC3=C2N=CC=C3

Canonical SMILES

CCOC(=O)C(=NNC1=CC=CC=C1)SC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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